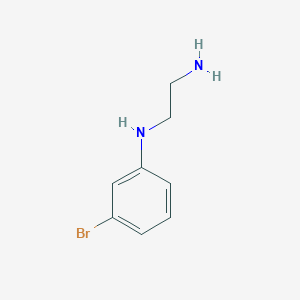

N-(2-aminoethyl)-3-bromoaniline

Vue d'ensemble

Description

“N-(2-aminoethyl)-3-bromoaniline” likely refers to a compound that contains an aniline group (a benzene ring attached to an amine), a bromine atom, and an additional amine group attached through an ethyl chain .

Molecular Structure Analysis

The molecular structure of “N-(2-aminoethyl)-3-bromoaniline” would likely include a benzene ring (from the aniline group), a bromine atom, and an amine group attached through an ethyl chain .Chemical Reactions Analysis

Amines, such as those in “N-(2-aminoethyl)-3-bromoaniline”, can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-aminoethyl)-3-bromoaniline” would depend on its exact structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds .Applications De Recherche Scientifique

1. Preparation of Microcrystalline Cellulose/N-(2-aminoethyl)-3-Aminopropyl Methyl Dimethoxysilane Composite Aerogel

- Application Summary : This compound is used in the preparation of a composite aerogel with microcrystalline cellulose (MCC). The composite aerogel is used for the adsorption of formaldehyde, a common air pollutant .

- Methods of Application : The adsorption of formaldehyde by the MCC/APMDS composite aerogel mainly relies upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base .

- Results : The modification of the aerogel reduced the pore volume and specific surface area, and the average pore size increased to 14.56 nm, which enhanced the adsorption capacity of formaldehyde, and the adsorption amount reached 9.52 mg/g .

2. Chiral Peptide Nucleic Acids

- Application Summary : N-(2-aminoethyl)-3-bromoaniline is used in the synthesis of chiral peptide nucleic acids (PNAs). PNAs are synthetic analogues of DNA where the sugar-phosphate backbone is replaced by a peptide backbone .

- Methods of Application : Many backbone modifications of PNAs have been explored under the concept of preorganization. This review focuses on chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone .

- Results : PNAs are resistant to nucleases and proteases and have a low affinity for proteins. These properties make PNAs an attractive agent for biological and medical applications .

3. Interfacial Structure and Adhesion Mechanism

- Application Summary : N-(2-aminoethyl)-3-bromoaniline is introduced into PDMS (Polydimethylsiloxane) by mechanical mixing. The coating showed a good tie performance .

- Methods of Application : The compound is introduced into PDMS by mechanical mixing, and the coating is cured under the action of the catalyst and a curing agent .

- Results : The coating showed a good tie performance .

4. Fabric Softeners/Surfactants

- Application Summary : N-(2-Aminoethyl)ethanolamine (AEEA), which can be derived from N-(2-aminoethyl)-3-bromoaniline, is mainly used as a building block for fabric softeners and surfactants .

- Methods of Application : The compound is formulated as an intermediate to form polycarboxylic acids and their salts .

- Results : The resulting fabric softeners and surfactants have improved performance characteristics .

5. Synthesis for Chelating Agents

- Application Summary : N-(2-Aminoethyl)ethanolamine (AEEA) is used in the synthesis for chelating agents .

- Methods of Application : The compound is used as a building block for synthesis .

- Results : The resulting chelating agents have a wide range of applications, including water treatment, cleaning, and agriculture .

6. Latex Paints

- Application Summary : N-(2-Aminoethyl)ethanolamine (AEEA) is used in the synthesis for latex paints .

- Methods of Application : The compound is used as a building block for synthesis .

- Results : The resulting latex paints have improved performance characteristics, including better adhesion and durability .

7. Fuel and Lube Oil Additives

- Application Summary : N-(2-Aminoethyl)ethanolamine (AEEA), which can be derived from N-(2-aminoethyl)-3-bromoaniline, is used in the synthesis of fuel and lube oil additives .

- Methods of Application : The compound is used as a building block for synthesis .

- Results : The resulting fuel and lube oil additives have improved performance characteristics .

8. Urethane Systems

- Application Summary : N-(2-Aminoethyl)ethanolamine (AEEA) is used in the synthesis for urethane systems .

- Methods of Application : The compound is used as a building block for synthesis .

- Results : The resulting urethane systems have improved performance characteristics, including better adhesion and durability .

9. Agrochemicals

- Application Summary : N-(2-Aminoethyl)ethanolamine (AEEA) is used in the synthesis for agrochemicals .

- Methods of Application : The compound is used as a building block for synthesis .

- Results : The resulting agrochemicals have a wide range of applications, including pest control, crop yield improvement, and soil fertility enhancement .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(3-bromophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,11H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWASBZNKFJVMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651250 | |

| Record name | N~1~-(3-Bromophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-3-bromoaniline | |

CAS RN |

14088-81-4 | |

| Record name | N1-(3-Bromophenyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14088-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-(3-Bromophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

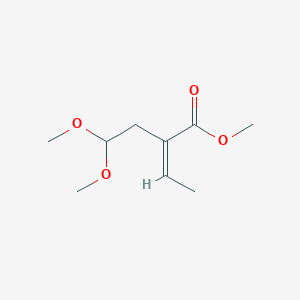

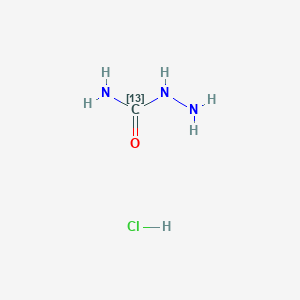

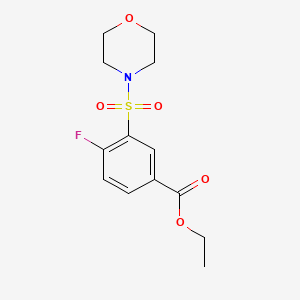

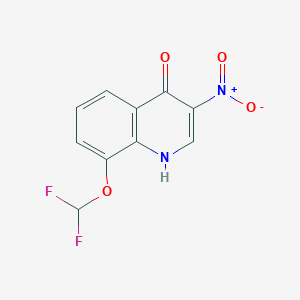

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436934.png)

![(2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid](/img/structure/B1436935.png)

![(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid](/img/structure/B1436940.png)

![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1436944.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1436945.png)

![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)